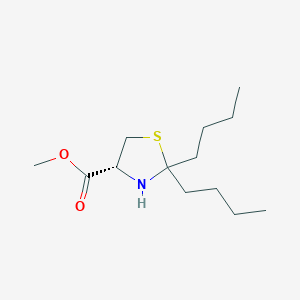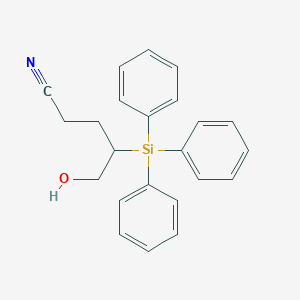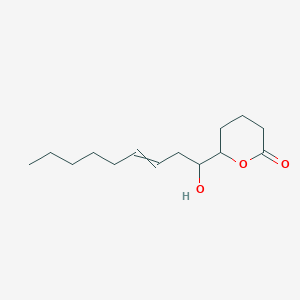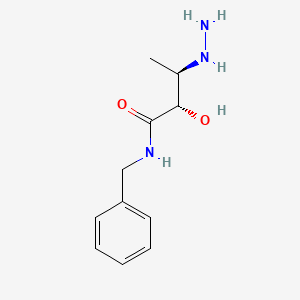![molecular formula C12H9N3O2S3 B14188258 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole CAS No. 922505-44-0](/img/structure/B14188258.png)
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole is a complex organic compound that features a combination of thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of a phenyl group further enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of the thiazole and thiadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thioamides, while the thiadiazole ring can be formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiadiazole ring.
Uniqueness
5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole is unique due to its combined thiazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one of these rings .
Propriétés
Numéro CAS |
922505-44-0 |
|---|---|
Formule moléculaire |
C12H9N3O2S3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
5-[(4-phenyl-1,3-thiazol-2-yl)methylsulfonyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H9N3O2S3/c16-20(17,12-13-8-14-19-12)7-11-15-10(6-18-11)9-4-2-1-3-5-9/h1-6,8H,7H2 |
Clé InChI |
FAWKOOGUNKRMNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)CS(=O)(=O)C3=NC=NS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)



![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)





![(3-Methoxyphenyl)(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14188215.png)


